molecular formula C10H6BrN3O B8614928 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole

5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole

Cat. No.: B8614928
M. Wt: 264.08 g/mol
InChI Key: DWCUTBBBZMCPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features a brominated pyrrolopyridine moiety fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often involve the use of bases such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole is unique due to its specific structural features, such as the fused oxazole ring and the bromine substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole

InChI

InChI=1S/C10H6BrN3O/c11-10-2-7-6(3-13-10)1-8(14-7)9-4-12-5-15-9/h1-5,14H

InChI Key

DWCUTBBBZMCPRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CC(=NC=C21)Br)C3=CN=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (Preparation 138, 604 mg 2.68 mmole), TOSMIC (1047 mg, 5.37 mmole) and potassium carbonate (759 mg, 5.5 mmole) in methanol (30 mL) was stirred and heated at 65° C. for 110 minutes. The methanol was evaporated and the residue partitioned between ethyl acetate (50 mL) and water (20 mL). The layers were separated and the organic solution was washed with water and brine and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with ethyl acetate to afford the title compound (561 mg, 79%). 1H-NMR (d6-acetone, 500 MHz): δ 7.02 (d, J=0.95 Hz, 1H), 7.60 (t, J=0.95 Hz, 1H), 7.62 (s, 1H), 8.30 (s, 1H), 8.67 (d, J=0.95 Hz, 1H).
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
1047 mg
Type
reactant
Reaction Step One
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
79%

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